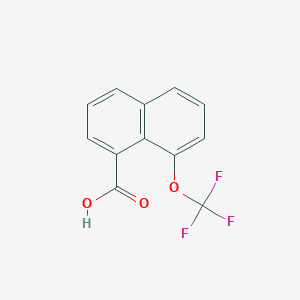
Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate is a synthetic organic compound belonging to the azetidine class of heterocycles Azetidines are four-membered nitrogen-containing rings known for their significant biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition, where an NH-heterocycle reacts with a suitable Michael acceptor under basic conditions . Another approach involves the cyclization of appropriate precursors under microwave irradiation, which provides a rapid and efficient route to azetidines .
Industrial Production Methods
Industrial production of azetidine derivatives often employs catalytic processes to enhance yield and selectivity. For example, the Suzuki-Miyaura cross-coupling reaction is used to introduce various substituents onto the azetidine ring . This method is scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the azetidine ring or its substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and organometallic reagents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features.
Oxetane derivatives: Four-membered oxygen-containing rings with comparable chemical properties.
Uniqueness
Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the acetyl and amino groups allows for versatile chemical modifications, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
887596-08-9 |
|---|---|
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)9-3-4-12(11(14)5-9)15-6-10(7-15)13(17)18-2/h3-5,10H,6-7,14H2,1-2H3 |
Clé InChI |
OIFNWAKLGIPKGF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)N2CC(C2)C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11862137.png)
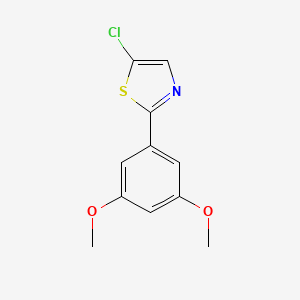
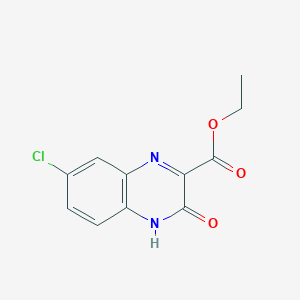



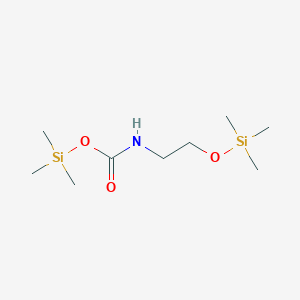
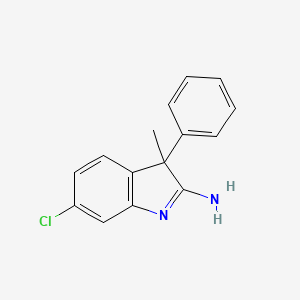
![1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11862183.png)
![8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11862189.png)

![[6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11862203.png)
![2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine](/img/structure/B11862211.png)
